molecular formula C9H18BBrO2 B053741 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 124215-44-7

2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B053741
CAS No.: 124215-44-7
M. Wt: 248.96 g/mol
InChI Key: CHQXFJUKMDJWHO-UHFFFAOYSA-N
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Description

2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromopropanol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like toluene or dichloromethane. The product is then purified by distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate or cesium carbonate are used.

Major Products

Mechanism of Action

The mechanism of action of 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-(3-chloropropyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(3-iodopropyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(3-fluoropropyl)-1,3,2-dioxaborolane

Uniqueness

2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its optimal balance of reactivity and stability, making it highly effective in Suzuki-Miyaura coupling reactions. Its bromine atom provides a good leaving group, facilitating efficient substitution and coupling reactions .

Properties

IUPAC Name

2-(3-bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BBrO2/c1-8(2)9(3,4)13-10(12-8)6-5-7-11/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQXFJUKMDJWHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10564542
Record name 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124215-44-7
Record name 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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